molecular formula C11H17NO B1528939 N-(3-Methoxypropyl)-4-methylaniline CAS No. 174197-46-7

N-(3-Methoxypropyl)-4-methylaniline

Cat. No.: B1528939
CAS No.: 174197-46-7
M. Wt: 179.26 g/mol
InChI Key: WIFQIYIZBFYSDV-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

The primary targets of N-(3-Methoxypropyl)-4-methylaniline are currently unknown. This compound is a chemical reagent used in laboratory settings for the synthesis of substances

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds, among others. For instance, a study on a similar compound, N-(3-Methoxypropyl)acrylamide, found that its dose-response performance in a polymer-gel dosimeter improved with the addition of lithium chloride, indicating that the presence of certain inorganic salts can influence its behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-Methoxypropyl)-4-meth

Properties

IUPAC Name

N-(3-methoxypropyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)12-8-3-9-13-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFQIYIZBFYSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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